molecular formula C14H22N2O4S B4176726 N~2~-ethyl-N-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-ethyl-N-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B4176726
M. Wt: 314.40 g/mol
InChI Key: LWIMHNYUCAZZGT-UHFFFAOYSA-N
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Description

N~2~-ethyl-N-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a glycinamide backbone, with additional ethyl and methoxyethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ethyl-N-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Sulfonyl Chloride: The synthesis begins with the preparation of the sulfonyl chloride derivative from 4-methylbenzenesulfonyl chloride. This step involves the reaction of 4-methylbenzenesulfonyl chloride with thionyl chloride (SOCl~2~) under reflux conditions.

    Amidation Reaction: The sulfonyl chloride is then reacted with glycinamide in the presence of a base such as triethylamine (TEA) to form the sulfonyl glycinamide intermediate.

    Alkylation: The final step involves the alkylation of the sulfonyl glycinamide intermediate with ethyl iodide and 2-methoxyethyl bromide in the presence of a suitable base like potassium carbonate (K~2~CO~3~).

Industrial Production Methods

Industrial production of N2-ethyl-N-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~2~-ethyl-N-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)

    Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)

    Substitution: Various nucleophiles such as amines, thiols, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N~2~-ethyl-N-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:

    Medicinal Chemistry: The compound’s sulfonamide structure makes it a potential candidate for drug development, particularly as an antibacterial or antifungal agent.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N2-ethyl-N-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-ethyl-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-ethyl-N~1~-(2-methoxyethyl)-N~2~-(4-chlorophenylsulfonyl)glycinamide
  • N~2~-ethyl-N~1~-(2-methoxyethyl)-N~2~-(4-nitrophenylsulfonyl)glycinamide

Uniqueness

N~2~-ethyl-N-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s specificity and potency in various applications.

Properties

IUPAC Name

2-[ethyl-(4-methylphenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-4-16(11-14(17)15-9-10-20-3)21(18,19)13-7-5-12(2)6-8-13/h5-8H,4,9-11H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIMHNYUCAZZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCCOC)S(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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